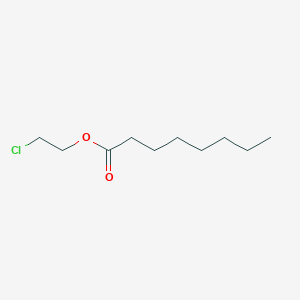

2-Chloroethyl octanoate

Description

2-Chloroethyl octanoate (CAS: N/A; IUPAC name: octanoic acid, 2-chloroethyl ester) is an ester derivative of octanoic acid with a 2-chloroethyl substituent. Its molecular formula is C₁₀H₁₉ClO₂, and it has a molecular weight of 206.71 g/mol . Structurally, it consists of an octanoyl chain linked to a 2-chloroethyl group, which confers unique reactivity due to the chlorine atom. The chloroethyl group may enable alkylation reactions, similar to other chloroethyl-containing compounds like nitrogen mustards .

Properties

CAS No. |

589-76-4 |

|---|---|

Molecular Formula |

C10H19ClO2 |

Molecular Weight |

206.71 g/mol |

IUPAC Name |

2-chloroethyl octanoate |

InChI |

InChI=1S/C10H19ClO2/c1-2-3-4-5-6-7-10(12)13-9-8-11/h2-9H2,1H3 |

InChI Key |

XBVCXCNGNQZCES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 2-chloroethyl octanoate with structurally related esters and chloroethyl compounds:

Key Observations:

- Chlorine Impact: The presence of chlorine in this compound increases molecular weight compared to non-halogenated esters (e.g., ethyl octanoate).

- State Variability: Bromoxynil octanoate is a solid due to its bulky bromine and nitrile substituents, whereas other esters are liquids.

- Boiling Points: Bis(2-chloroethyl)ether has a lower boiling point (178°C) than ethyl octanoate (208–210°C), likely due to differences in molecular weight and intermolecular forces.

This compound

- Reactivity: The chloroethyl group is prone to nucleophilic substitution, enabling alkylation reactions. This mirrors the behavior of nitrogen mustards (e.g., HN1), where chloroethyl groups form DNA cross-links via intermediate aziridinium ions .

Ethyl Octanoate

- Applications : Widely used in food flavorings (e.g., coconut, strawberry) and fragrances due to its low toxicity and pleasant odor .

Bromoxynil Octanoate

- Applications: A herbicide targeting broadleaf weeds. Its lipophilic octanoate ester enhances penetration through plant cuticles .

Bis(2-Chloroethyl)Ether

- Reactivity : Functions as a solvent and alkylating agent. Its dual chloroethyl groups facilitate cross-linking in polymers but also contribute to high toxicity .

Key Observations:

- For example, bis(2-chloroethyl)ether is classified as a hazardous air pollutant .

- Non-chlorinated esters like ethyl octanoate have lower toxicity and are GRAS (Generally Recognized as Safe) for food use .

Q & A

Basic: What analytical methods are recommended for quantifying 2-Chloroethyl octanoate in biological matrices?

Methodological Answer:

Gas chromatography–mass spectrometry (GC-MS) with derivatization is optimal for quantifying this compound. Derivatization improves volatility and detection sensitivity. For example, isobutyl esterification generates specific mass fragments (e.g., m/z 127.1 and 145.1) that enhance specificity in selected ion monitoring (SIM) mode . Compared to methyl esterification, isobutyl derivatives reduce the lower limit of quantification (LLOQ) by ~20-fold (0.43 µM vs. 8.6 µM) due to higher fragment abundance . To minimize baseline interference, use m/z 127.1 for unlabeled octanoate and m/z 131.1 for isotopically labeled analogs .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Given the structural similarity to 2-Chloroethanol (a toxic compound with acute inhalation and dermal hazards), adhere to the following:

- Personal Protective Equipment (PPE): Use nitrile gloves (≥0.7 mm thickness, tested for >480 min penetration resistance) and chemical-resistant suits. For eye protection, employ sealed goggles and face shields .

- Ventilation: Work in a fume hood to avoid vapor inhalation (TLV: 1 ppm for 2-Chloroethanol analogs) .

- Spill Management: Absorb leaks with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate. Avoid aqueous discharge to prevent environmental contamination .

Advanced: How can researchers resolve discrepancies in quantification data caused by derivatization methods?

Methodological Answer:

Discrepancies often arise from derivatization efficiency and fragment ion selection. To troubleshoot:

Compare Derivatization Agents: Test methyl, isobutyl, and other esters to evaluate sensitivity (e.g., isobutyl esters yield higher m/z fragments for SIM) .

Optimize Ion Selection: Prioritize ions with minimal baseline interference (e.g., m/z 127.1 over 145.1 for octanoate derivatives) .

Validate with Isotopic Standards: Use ¹³C-labeled this compound to distinguish analyte peaks from matrix interference .

Advanced: What enzymatic assays are suitable for studying the hydrolysis kinetics of this compound?

Methodological Answer:

Adapt acyl-CoA synthetase (ACS) assays, as demonstrated for octanoate metabolism in E. coli :

Substrate Preparation: Dissolve this compound in DMSO (≤1% v/v) to avoid solvent inhibition.

Enzyme Kinetics: Monitor AMP production via HPLC or coupled enzyme systems (e.g., pyrophosphate release assays) .

Control for Solubility: Use decanoate or oleate as controls to account for solubility-driven background noise .

Basic: How can this compound be synthesized with high purity?

Methodological Answer:

Employ esterification under controlled conditions:

Reagents: React 2-Chloroethanol with octanoyl chloride in anhydrous dichloromethane.

Catalysis: Add 1-2 mol% DMAP (4-dimethylaminopyridine) to accelerate the reaction.

Purification: Isolate the product via fractional distillation (boiling point ~128°C, similar to 2-Chloroethanol analogs) . Validate purity via ¹H NMR (δ 4.2 ppm for –CH2Cl) and GC-MS .

Advanced: How does the chloroethyl group influence the metabolic fate of this compound in vivo?

Methodological Answer:

Track metabolism using isotopic labeling and breath tests:

¹³C-Labeling: Synthesize 2-Chloroethyl 1-¹³C-octanoate to monitor hepatic β-oxidation via ¹³CO₂ in exhaled air .

Stable Isotope Protocols: Administer labeled compound and collect timed blood/tissue samples for LC-MS analysis of metabolites (e.g., chloroacetic acid derivatives) .

Correlate with Toxicity: Compare oxidation rates (e.g., % dose oxidized/min) against biomarkers like ALT for hepatotoxicity .

Advanced: What strategies mitigate instability of this compound during storage?

Methodological Answer:

Instability arises from hydrolysis and light exposure. Mitigate via:

Storage Conditions: Use amber glass vials under inert gas (N₂/Ar) at –20°C. Avoid moisture (critical for chloroethyl group stability) .

Stabilizers: Add radical scavengers (e.g., BHT at 0.01% w/v) to prevent autoxidation .

Periodic QC: Monitor purity monthly via GC-MS and adjust storage protocols if degradation exceeds 5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.